molecular formula C12H10BClO2 B3081676 (3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1107603-42-8

(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No. B3081676
CAS RN: 1107603-42-8
M. Wt: 232.47 g/mol
InChI Key: JMYLBKPHIHRJDY-UHFFFAOYSA-N
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Description

“(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .


Synthesis Analysis

Boronic acids are synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .


Molecular Structure Analysis

The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids are used in Suzuki–Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They have a pKa of 9, but they can form tetrahedral boronate complexes with pKa 7 .

Scientific Research Applications

Microwave-Assisted Synthesis of Derivatives

(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid plays a significant role in microwave-assisted synthesis, particularly in eco-friendly Suzuki reactions. These reactions are pivotal in generating functionalized biphenyl systems, which are integral to organic synthesis. Such processes are crucial for industrial applications due to their environmentally friendly nature and efficiency (Soares et al., 2015).

Synthesis of Heterocyclic Boronic Acids

Boronic acids, including derivatives like (3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid, are essential in synthesizing biphenyls through palladium(0) catalyzed cross-coupling reactions (Suzuki reactions) with aryl halides. These reactions contribute to the formation of heterocyclic boronic acids, which have significant implications in organic synthesis and biological activities (Tyrrell & Brookes, 2003).

Synthesis of Boron-Containing Compounds

Regioselective Synthesis and Biological Applications

The compound is used in the regioselective synthesis of ortho-iodobiphenylboronic acid derivatives, which are significant in carboxylic acid activation. Some derivatives have shown potent antibacterial and antifungal activities, along with potential as organocatalysts (Al‐Zoubi et al., 2020).

Catalysis and Organic Reactions

Boronic acid, a category to which (3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid belongs, is versatile in catalysis and a variety of organic reactions. It facilitates important transformations like the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to the formation of functionally dense cyclohexanes (Hashimoto et al., 2015).

Sensing and Detection Applications

This compound is involved in the development of fluorescent chemosensors, particularly for detecting biological active substances. Its ability to interact with cis-diols forms the basis for probes targeting carbohydrates, bioactive substances, and various ions. This has implications in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Mechanism of Action

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .

Future Directions

The Suzuki–Miyaura coupling, in which boronic acids play a crucial role, is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that boronic acids, including “(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid”, will continue to be important in organic chemistry.

properties

IUPAC Name

[3-(3-chlorophenyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYLBKPHIHRJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC(=CC=C2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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